molecular formula C9H9NO2S B13357505 3-Ethylbenzo[d]isothiazole 1,1-dioxide CAS No. 61798-56-9

3-Ethylbenzo[d]isothiazole 1,1-dioxide

Cat. No.: B13357505
CAS No.: 61798-56-9
M. Wt: 195.24 g/mol
InChI Key: QHOMFOGULKIGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylbenzo[d]isothiazole 1,1-dioxide is an organic compound with a sulfonyl group. It is known for its role in various chemical reactions and applications, particularly in the field of materials science. This compound is often used to regulate crystallization and reduce defects in perovskite films, contributing to the efficiency and stability of perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylbenzo[d]isothiazole 1,1-dioxide typically involves the [4 + 2] annulation reaction of 3-substituted benzoisothiazole 1,1-dioxides with 1,2-diaza-1,3-dienes. This method is favored due to its mild reaction conditions, wide substrate range tolerance, and compatibility with gram-scale preparation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions include sulfonyl derivatives, reduced forms of the compound, and substituted benzoisothiazole derivatives .

Scientific Research Applications

3-Ethylbenzo[d]isothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-ethylbenzo[d]isothiazole 1,1-dioxide exerts its effects involves hydrogen bonding and coordination interactions. These interactions help to regulate crystallization and reduce defects in perovskite films, leading to enhanced efficiency and stability of perovskite solar cells . The molecular targets and pathways involved include the sulfonyl group, which plays a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[d]isothiazole 1,1-dioxide
  • 3-Propylbenzo[d]isothiazole 1,1-dioxide
  • 3-Butylbenzo[d]isothiazole 1,1-dioxide

Uniqueness

3-Ethylbenzo[d]isothiazole 1,1-dioxide is unique due to its specific interactions with perovskite films, which are not as pronounced in similar compounds. Its ability to regulate crystallization and reduce defects makes it particularly valuable in the production of efficient and stable perovskite solar cells .

Properties

CAS No.

61798-56-9

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

3-ethyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C9H9NO2S/c1-2-8-7-5-3-4-6-9(7)13(11,12)10-8/h3-6H,2H2,1H3

InChI Key

QHOMFOGULKIGBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.